molecular formula C18H17ClN6O2S B2698127 N-(4-acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 586995-66-6

N-(4-acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2698127
CAS No.: 586995-66-6
M. Wt: 416.88
InChI Key: PVPLZHOWPPDOPE-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-acetamide hybrid with a 4-chlorophenyl substituent at position 5 of the triazole ring and a 4-acetamidophenyl group linked via a thioether bridge. Its structure combines a 1,2,4-triazole core, known for diverse biological activities, with acetamide and aryl moieties that enhance binding to biological targets.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O2S/c1-11(26)21-14-6-8-15(9-7-14)22-16(27)10-28-18-24-23-17(25(18)20)12-2-4-13(19)5-3-12/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPLZHOWPPDOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586995-66-6
Record name N-(4-(ACETYLAMINO)PH)2-((4-AMINO-5-(4-CL-PH)4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(4-acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN6O2SC_{18}H_{17}ClN_{6}O_{2}S. The compound features a triazole ring that is known for its diverse biological activities, including antifungal and antibacterial properties.

PropertyValue
Molecular Weight388.88 g/mol
CAS Number5626-90-4
Chemical StructureChemical Structure

Antifungal and Antibacterial Properties

Compounds containing triazole moieties are recognized for their antifungal and antibacterial activities. The presence of the chlorophenyl thioether in this compound enhances its lipophilicity, potentially improving its interaction with microbial enzymes. Studies suggest that derivatives of triazoles can inhibit the growth of various fungi and bacteria by disrupting their cellular processes .

Cytotoxicity Against Cancer Cell Lines

The phenylamino carbonyl group in this compound may contribute to its cytotoxic effects against certain cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleic acid synthesis or metabolic pathways critical for the survival of pathogens and cancer cells.
  • Molecular Docking Studies : Computational studies have shown that this compound has a significant binding affinity to target proteins involved in disease pathways. Molecular docking simulations reveal potential interactions with active sites of enzymes like ribonucleotide reductase, which is crucial for DNA synthesis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antifungal Activity : A study demonstrated that triazole derivatives exhibited potent antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents.
  • Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds with similar structures induced cell death at micromolar concentrations, suggesting potential for development as anticancer agents .
  • Mechanistic Insights : Research into the metabolic pathways of thiosemicarbazones indicates that modifications to the structure can enhance cytotoxicity and alter metabolic stability, which is crucial for therapeutic efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds similar to N-(4-acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit promising antimicrobial properties. For example:

  • In vitro Studies : Research has demonstrated that derivatives of similar triazole compounds possess significant antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

The anticancer potential of this compound is another area of active research:

  • Cell Line Studies : Preliminary evaluations indicate that the compound may inhibit the proliferation of cancer cell lines, including those associated with breast cancer. For instance, derivatives have been tested against MCF7 cell lines using assays like Sulforhodamine B to assess cytotoxic effects .
  • Molecular Docking Studies : These studies have provided insights into how the compound interacts with specific proteins involved in cancer progression. The binding affinity and interaction modes suggest that it could serve as a lead compound for developing new anticancer agents .

Case Studies and Experimental Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against both Gram-positive and negative bacteria.
Study 2Anticancer ActivityShowed promising results against MCF7 breast cancer cells with IC50 values indicating effective cytotoxicity.
Study 3Molecular DockingIdentified strong binding interactions with key proteins involved in cancer cell survival pathways.

Chemical Reactions Analysis

Hydrolysis of Acetamido Groups

The acetamido group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Catalyst/Notes
Acidic hydrolysis2M HCl, reflux, 6–8 hrs4-aminophenylamine + acetic acidProtonation enhances electrophilicity
Basic hydrolysis2M NaOH, 80°C, 4–6 hrs4-aminophenol + sodium acetateSaponification mechanism dominates

This reaction is critical for generating bioactive amine intermediates used in further derivatization .

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole core participates in nucleophilic substitutions due to electron-deficient nitrogen atoms. Key reactions include:

Aryl/Alkyl Halide Coupling

Reagent Product Conditions Yield
Benzyl bromide3-(benzylthio)-substituted triazoleDMF, K₂CO₃, 60°C, 12 hrs72–78%
4-Nitrochlorobenzene3-((4-nitrophenyl)thio)-substituted triazoleAcetonitrile, Et₃N, 24 hrs, RT68%

These substitutions enhance lipophilicity and modulate biological target interactions .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki reactions with aryl boronic acids introduce diverse aryl groups at the triazole’s C5 position:

Aryl Boronic Acid Catalyst System Product Application
4-MethoxyphenylPd(PPh₃)₄, Na₂CO₃, DMF/H₂O5-(4-methoxyphenyl)-substituted triazoleEnhanced anticancer activity
3-PyridylPd(OAc)₂, XPhos, K₃PO₄5-(pyridin-3-yl)-substituted triazoleImproved metal-binding capacity

These modifications are pivotal for structure-activity relationship (SAR) studies .

Oxidation of Thioether Linkage

The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

Oxidizing Agent Conditions Product Biological Impact
H₂O₂ (30%)Acetic acid, 50°C, 2 hrsSulfoxide derivativeIncreased polarity enhances solubility
mCPBADCM, 0°C, 30 minSulfone derivativeImproved metabolic stability in vivo

Sulfone derivatives exhibit prolonged half-lives in pharmacokinetic assays .

Condensation Reactions Involving Amino Groups

The primary amine at C4 of the triazole reacts with carbonyl compounds:

Reagent Product Conditions Function
BenzaldehydeSchiff base (imine)EtOH, reflux, 8 hrsChelation sites for metal complexes
Acetyl chlorideN-acetylated triazolePyridine, RT, 12 hrsReduced renal toxicity

Schiff bases derived from this reaction show enhanced antimicrobial potency .

Cycloaddition and Heterocycle Formation

The triazole’s electron-deficient nitrogen participates in [3+2] cycloadditions:

Dipolarophile Product Conditions Therapeutic Relevance
Nitrile oxides1,2,4-Triazolo[3,4-b] oxadiazineToluene, 110°C, 24 hrsAntiviral activity against HCoV-229E
Alkynyl ketonesFused pyrazolo-triazole derivativesCuI, DIPEA, DMF, 80°CTyrosinase inhibition (IC₅₀ = 1.8 µM)

These reactions expand the compound’s utility in multitarget drug design .

Interaction with Biological Targets

The compound’s reactivity translates to biochemical interactions:

Target Interaction Type Binding Affinity (Kd) Biological Outcome
TyrosinaseHydrogen bonding with Arg2682.3 µMMelanogenesis inhibition
Telomeraseπ-π stacking with His851.18 µMAnticancer activity (SGC-7901 cells)
Bacterial DNA gyraseThioether-S⋅⋅⋅Mg²⁺ coordination4.7 µMBroad-spectrum antimicrobial effects

Docking studies confirm the chlorophenyl group enhances hydrophobic pocket occupancy .

Stability Under Physiological Conditions

Parameter Value Method
Plasma stability (t₁/₂)6.8 hrs (human), 4.2 hrs (rat)HPLC-UV (37°C, pH 7.4)
Thermal decomposition218–220°CTGA/DSC
Photodegradation<5% loss after 48 hrs (UV)ICH Q1B guidelines

Stability data inform formulation strategies for preclinical testing .

This compound’s multifunctional reactivity and structural adaptability position it as a promising scaffold for developing antimicrobial, anticancer, and enzyme-targeted therapeutics. Further studies should explore its enantioselective synthesis and in vivo metabolite profiling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Triazole Substituents

  • N-(4-Acetamidophenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide (): This analogue replaces the amino group at position 4 of the triazole with a 4-methylphenyl group. Biological activity differences may arise from altered steric or electronic interactions .
  • N-(4-Acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (, CID 585554-02-5): The absence of the 4-chlorophenyl group (replaced by phenyl) diminishes electron-withdrawing effects, which could reduce electrophilic reactivity. This structural change might impact antimicrobial or anti-inflammatory efficacy .

Derivatives with Heterocyclic Modifications

  • In anti-exudative studies, these derivatives showed comparable efficacy to diclofenac sodium at 10 mg/kg, suggesting the parent compound could similarly target inflammatory pathways .
  • Ethyl groups at the triazole and phenyl positions increase hydrophobicity, which may affect membrane permeability .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity/Notes Reference
N-(4-Acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-Amino, 4-chlorophenyl Potential anti-inflammatory/antimicrobial
N-(4-Acetamidophenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-Methylphenyl Reduced polarity vs. parent
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl Anti-exudative activity (10 mg/kg dose)
N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 3-Pyridinyl, ethyl Enhanced receptor binding potential
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazolyl, dichlorophenyl Structural analog with crystallinity data

Q & A

Q. What are the established synthetic methodologies for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves sequential functionalization of the triazole-thioacetamide scaffold. Key steps include:

  • Acylation : Reacting 2-amino-4-substituted thiazoles with chloroacetyl chloride in dioxane, using triethylamine as a base to form intermediate acetamides .
  • Thiolation : Introducing the triazole-thiol moiety via nucleophilic substitution under controlled pH (20–25°C) to avoid side reactions .
  • Purification : Recrystallization from ethanol-DMF mixtures enhances purity .
    Critical Conditions : Strict temperature control during acylation, stoichiometric triethylamine to neutralize HCl byproducts, and inert atmosphere to prevent oxidation of thiol intermediates .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the acetamidophenyl (δ ~2.1 ppm for CH₃, δ ~7.3–7.6 ppm for aromatic protons) and triazole-thio groups (δ ~8.1–8.3 ppm for NH₂) .
    • IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C–S, ~650–750 cm⁻¹) bonds .
  • Crystallography : X-ray diffraction resolves bond angles and torsional strain in the triazole ring, with intermolecular interactions (e.g., C–H⋯O) stabilizing the lattice .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation :
    • Use fume hoods to avoid inhalation (P210: Keep away from heat/sparks/open flames ).
    • Wear nitrile gloves and eye protection; wash skin immediately with soap if exposed (P103: Read label before use ).
  • First Aid : For accidental ingestion, rinse mouth with water and seek medical attention (P101: Show label to physician ).

Advanced Research Questions

Q. How can researchers design assays to evaluate its biological activity, particularly anticancer or antimicrobial potential?

  • In Vitro Assays :
    • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀. Compare with positive controls like doxorubicin .
    • Antimicrobial : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Probes : Fluorescence-based assays (e.g., DNA intercalation studies) or enzyme inhibition assays (e.g., topoisomerase II) clarify mode of action .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Data Triangulation :
    • Validate purity via HPLC (>95%) to rule out impurity-driven effects .
    • Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
    • Cross-reference with structural analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) to identify substituent-specific trends .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Modification Hotspots :
    • Triazole Ring : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
    • Thioacetamide Linker : Substitute sulfur with selenium to improve redox activity and cytotoxicity .
  • Testing Pipeline : Synthesize derivatives, screen for activity, and correlate substituent effects with computational docking (e.g., AutoDock Vina) .

Q. What advanced analytical methods ensure batch-to-batch consistency in purity and stability?

  • HPLC Optimization : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at λ = 254 nm for triazole absorption .
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to detect degradation products .
  • Stability Studies : Accelerated aging (40°C/75% RH for 6 months) assesses shelf life; protect from light to prevent photodegradation .

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